Leinamycin
Description
Historical Context of Discovery and Isolation from Streptomyces atroolivaceus
Leinamycin was first isolated in 1989 by researchers at Kyowa Hakko Kogyo Ltd. from a strain of Streptomyces found in soil samples collected near Miyagi, Japan. acs.orgjst.go.jpnih.gov The producing organism was identified as Streptomyces atroolivaceus S-140. pnas.orgpnas.orgasm.orgnih.govnih.gov The discovery was made through a traditional screening approach. pnas.org Several different producing strains, all taxonomically assigned as Streptomyces, were isolated from soils collected in Japan between 1985 and 1988. jst.go.jpresearchgate.netjst.go.jp
Distinctive Molecular Architecture and its Unprecedented Features in Natural Products
This compound possesses a unique and complex molecular architecture. acs.orgjst.go.jppnas.orgnih.govnih.govwikipedia.orgresearchgate.netresearchgate.net Its structure is characterized by an unusual 1,3-dioxo-1,2-dithiolane moiety that is spiro-fused to a thiazole-containing 18-membered macrolactam ring. acs.orgpnas.orgpnas.orgasm.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov This spiro-fused 1,3-dioxo-1,2-dithiolane moiety was considered unique among natural products at the time of its discovery. acs.orgasm.orgnih.govwikipedia.org The structure of this compound was elucidated using spectroscopic methods, including NMR and IR spectroscopy, and X-ray crystallography, and was later confirmed by total synthesis. acs.org
Significance in Natural Product Chemistry and Chemical Biology Research
This compound's unique structure and potent biological activities have made it significant in natural product chemistry and chemical biology research. acs.orgpnas.orgresearchgate.net It represents a new structural type of DNA-damaging agent, offering a unique opportunity to expand the understanding of diverse chemical mechanisms by which natural products can interact with DNA. acs.org Its potent antitumor activity, particularly against tumors resistant to commonly used anticancer drugs, highlights its potential as a drug lead. researchgate.netacs.orgpnas.orgpnas.orgasm.orgnih.govresearchgate.net Research into this compound's biosynthesis has also revealed novel enzymatic mechanisms and molecular logic for natural product assembly, including unprecedented features in hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. pnas.orgnih.govwikipedia.orgwipo.intacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O6S3 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |
InChI |
InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |
InChI Key |
ZHTRILQJTPJGNK-FYBAATNNSA-N |
SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Isomeric SMILES |
C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |
Canonical SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Synonyms |
DC 107 DC-107 leinamycin |
Origin of Product |
United States |
Chemical Structure and Properties
Detailed Description of the Spiro-Fused 1,3-Dioxo-1,2-Dithiolane Moiety
A defining feature of Leinamycin is the spiro-fused 1,3-dioxo-1,2-dithiolane ring. acs.orgpnas.orgpnas.orgasm.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov This five-membered heterocyclic ring contains two sulfur atoms and two oxygen atoms, with a carbonyl group and a sulfoxide (B87167) group. acs.orgwikipedia.org The spiro linkage connects this unique moiety to the larger macrolactam ring system. acs.orgpnas.orgasm.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov This moiety is crucial for this compound's antitumor activity and its DNA-damaging properties. pnas.orgnih.govresearchgate.net
Key Enzymes and Catalytic Domains in this compound Biogenesis
P450-Mediated Hydroxylations (LnmA, LnmZ) and Regioselectivity
The 18-Membered Macrolactam Ring with Embedded Thiazole (B1198619)
The other major component of this compound's structure is an 18-membered macrolactam ring. acs.orgpnas.orgpnas.orgasm.orgnih.govnih.govwikipedia.orgresearchgate.netnih.gov This large ring incorporates a thiazole ring system. acs.orgpnas.orgasm.orgnih.govnih.govresearchgate.netnih.gov The thiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom. asm.orgresearchgate.net The macrolactam ring, particularly the Z,E-5-(thiazol-4-yl)-penta-2,4-dienone system embedded within it, plays a role in the interaction of this compound with DNA. acs.orgnih.govresearchgate.net
Biological Activity and Mechanism of Action
Antitumor and Antibacterial Properties
This compound displays potent antitumor and cytotoxic activities against various tumor models and human cancer cell lines. acs.orgnih.govasm.orgnih.govnih.gov Its activity is comparable to that of many clinically used agents. acs.org It has shown effectiveness against tumors resistant to several common anticancer drugs, such as cisplatin, doxorubicin, mitomycin, and cyclophosphamide. pnas.orgpnas.orgasm.orgnih.govresearchgate.net this compound also exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria. asm.orgwikipedia.org This activity is linked to its ability to inhibit DNA synthesis. researchgate.netwikipedia.org
Formation of Episulfonium Ion Intermediate
Mechanism of DNA Cleavage and Alkylation
The potent antitumor activity of this compound is attributed to its ability to damage DNA. acs.orgnih.govpnas.orgasm.orgresearchgate.netnih.gov this compound causes DNA cleavage and alkylation. acs.orgnih.govpnas.orgasm.orgresearchgate.netnih.gov This process is triggered by reductive activation in the presence of cellular thiols. acs.orgpnas.orgpnas.orgnih.govresearchgate.netresearchgate.netnih.gov Upon activation, this compound generates an episulfonium ion intermediate. acs.orgpnas.orgpnas.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov This episulfonium ion efficiently alkylates DNA, primarily at the N7 position of deoxyguanosine residues. acs.orgpnas.orgnih.gov This DNA alkylation is a key step leading to DNA cleavage and ultimately cell death. pnas.orgnih.gov
Induction of DNA Strand Breaks and Abasic (Apurinic) Sites
Role of the 1,3-Dioxo-1,2-Dithiolane Moiety in Activity
The 1,3-dioxo-1,2-dithiolane moiety is essential for this compound's antitumor activity. pnas.orgnih.govresearchgate.net This heterocycle is the site of the initial reaction with thiols, which triggers the cascade leading to the formation of the DNA-alkylating episulfonium ion. acs.orgpnas.org Simple synthetic analogues containing the 1,2-dithiolan-3-one 1-oxide structure have also been shown to be thiol-dependent DNA-cleaving agents. acs.orgasm.org
Synthetic Endeavors and Analogue Design
Total Synthesis Strategies for Leinamycin
The total synthesis of this compound presents considerable challenges due to its intricate structure, including multiple chiral centers, a sensitive dithiolane ring, and a complex macrocyclic system. illinois.edu
Early Approaches and Stereochemical Control
The first and, as of a 2005 report, only total synthesis of (+)-leinamycin was reported in 1993. illinois.edu Early synthetic efforts focused on constructing the key structural fragments and establishing the correct relative and absolute stereochemistry. The relative configuration was determined through X-ray crystallographic analysis, while the absolute stereochemistry was deduced to identify the desired isomer critical for the construction of the spiro dithiolanone moiety. chemconnections.org Approaches involved the synthesis of fragments like the thiazole (B1198619) building block and the macrocyclic core. illinois.edu Stereochemical control was a paramount concern throughout these syntheses, employing methods such as highly selective asymmetric aldol (B89426) reactions to set specific chiral centers. illinois.edu
Challenges in Constructing the Unique Structural Moieties
Constructing the unique structural moieties of this compound, particularly the spiro-fused 1,3-dioxo-1,2-dithiolane ring and the 18-membered macrolactam, posed significant challenges. illinois.eduresearchgate.net The dithiolane ring is sensitive, and its formation and incorporation into the larger structure required careful methodology. illinois.edu The spiro fusion of the thiolane heterocycle to the 18-membered ring is a particularly challenging architectural feature. illinois.edu Macrocyclization strategies were crucial for forming the large lactam ring, often involving multiple steps. illinois.edu Alternate routes to the dithiolanone ring have been explored, including ring formation via cycloaddition or epoxidation followed by ring opening with sulfur and disulfide oxidation. illinois.edu The strained nature of the macrolactam ring, especially in congeners like guangnanmycin A, adds further complexity to the synthesis. researchgate.netresearchgate.net
Economic and Efficiency Considerations in Total Synthesis
The total synthesis of this compound, while a significant chemical achievement, has faced challenges regarding economic feasibility and efficiency. Early isolation methods from fermentation broth were low-yielding, requiring large volumes of culture to obtain small amounts of the pure compound. chemconnections.org While synthetic schemes have been developed, they often involve numerous steps (over 20 in some cases) and utilize substantial amounts of solvents and materials, impacting cost-effectiveness. chemconnections.org Improving the economic efficiency of this compound production through shorter and more efficient synthetic routes remains an ongoing goal. chemconnections.org
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogues have been pursued to simplify the structure while retaining or modifying its biological activity, and to gain insights into the SAR. researchgate.netnih.govumsystem.edunih.govcolab.wsnih.gov
Simplified Analogues Mimicking Core Reactivity and Thiol-Triggered Alkylation
Simplified analogues have been designed to mimic the core reactivity of this compound, particularly its thiol-triggered alkylation mechanism. researchgate.netnih.govumsystem.edunih.govcolab.wsnih.gov These analogues often contain the essential functional groups believed to be necessary for the thiol-triggered generation of an alkylating agent. nih.govresearchgate.net Studies with simplified analogues containing the 1,2-dithiolan-3-one 1-oxide heterocycle connected to an alkene have shown that this minimal unit can enable the thiol-triggered generation of reactive polysulfides and an episulfonium ion intermediate, similar to the natural product. nih.govnih.gov For example, a "stripped-down" analogue, 7-(3-methyl-but-2-enyl)-1-oxo-1H-λ⁴-benzo wikipedia.orgresearchgate.netdithiol-3-one, was synthesized and shown to mimic the thiol-triggered alkylating properties of this compound. nih.govresearchgate.net However, these simplified analogues may not effectively alkylate duplex DNA compared to the natural product, highlighting the importance of the this compound macrocycle in driving efficient DNA alkylation. nih.govnih.govresearchgate.net
Derivatives with Modified Structural Features for SAR Probing
Derivatives of this compound with modified structural features have been synthesized to probe the SAR and identify the key elements responsible for its activity. researchgate.netnih.govcolab.wsnih.govgoogle.comacs.org Modifications have been made at various positions, including the C-8 hydroxyl and C-9 keto groups, revealing a broad SAR. colab.wsresearchgate.net Ester derivatives at C-8 have also been synthesized and evaluated for antitumor activity. colab.wsacs.org The introduction of the 1,2-dithiolan-3-one-1-oxide moiety into different scaffolds, such as sugar derivatives, has also been explored, and these analogues showed cytotoxic activity. figshare.com Studies comparing this compound with derivatives lacking specific hydroxyl groups, such as 8,4'-dideshydroxy-leinamycin, have provided insights into the importance of these features for activity. nih.govresearchgate.net The synthesis of analogues also helps to understand the role of the macrocycle in the stability and activity of the molecule. nih.gov
Methodological Advancements in this compound Chemical Synthesis
The total synthesis of this compound presents considerable challenges due to its complex architecture, including the labile spiro-fused dithiolane ring and the stereochemically rich macrolactam core. Methodological advancements in its chemical synthesis have focused on efficiently constructing these key structural elements and developing convergent strategies.
Early synthetic studies often targeted specific fragments of this compound, such as the spiro-fused 1,3-dioxo-1,2-dithiolane moiety. chemconnections.orgjst.go.jp The total synthesis of (+)-Leinamycin was reported, providing a complete route to the natural product. acs.org These synthetic endeavors have not only provided access to this compound for further study but have also driven the development of new synthetic methodologies.
Research has also explored the synthesis of this compound analogues to understand the structure-activity relationship and potentially develop compounds with improved properties. nih.govresearchgate.netcolab.ws For instance, the chemical synthesis of 8,4′-dideshydroxy-Leinamycin from this compound E1, a biosynthetic intermediate lacking the dithiolane moiety, demonstrated a facile three-step installation of this crucial functionality. nih.gov This work highlighted that analogues without the C-8 and C-4' hydroxyl groups could retain comparable cytotoxicity to the parent compound, revealing new insights into its structure-activity relationship. nih.govresearchgate.net
Studies on simplified analogues containing only the core functional groups necessary for thiol-triggered alkylation have shown that this key reactivity motif can operate within different molecular frameworks. nih.gov This suggests that simplified synthetic analogues could potentially retain the DNA-alkylating properties of this compound. nih.gov
The biosynthesis of this compound has also provided insights for synthetic strategies. The identification and characterization of the lnm gene cluster in Streptomyces atroolivaceus have revealed the enzymatic machinery responsible for constructing the macrolactam backbone and the spiro-fused dithiolane. pnas.orgnih.gov This includes a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) system and tailoring enzymes. pnas.orgnih.gov Understanding the biosynthetic pathway has enabled the application of knowledge-based combinatorial biosynthesis strategies to generate structural diversity, yielding intermediates like this compound E1. pnas.org This interplay between biosynthesis and chemical synthesis offers avenues for generating novel this compound analogues.
While specific detailed data tables from synthetic procedures were not extensively available in the search results, the research findings indicate the successful application of various synthetic techniques, including fragment coupling, macrolactamization, and the installation of the complex dithiolane moiety. The synthesis of analogues has involved modifications at different positions of the this compound core structure to probe their effect on activity. nih.govcolab.ws
The development of efficient and stereoselective routes to key intermediates and the final complex structure remains a central theme in this compound chemical synthesis. The challenges associated with the stability of the dithiolane ring under various reaction conditions necessitate careful strategic planning in synthetic route design.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Critical Role of the 1,3-Dioxo-1,2-Dithiolane Moiety in Bioactivity
The 1,3-dioxo-1,2-dithiolane moiety is a unique structural feature of leinamycin and is considered essential for its antitumor and antibacterial properties. wikipedia.orgnih.govpnas.orgresearchgate.net This moiety is crucial for this compound's mechanism of action, which involves DNA alkylation upon reductive activation in the presence of cellular thiols. nih.govpnas.orgnih.govmdpi.com The lack of this moiety, as seen in this compound E1 (LNM E1), results in no DNA alkylation activity under thiol-rich, reductive cellular environments. nih.govnih.gov However, LNM E1 can be oxidatively activated by reactive oxygen species (ROS) to generate a similar DNA-alkylating intermediate, suggesting an alternative activation pathway. pnas.orgmdpi.comnih.govnih.gov Studies with S-deoxythis compound, which lacks the 1,3-dioxo-1,2-dithiolane moiety, showed a lack of cytotoxicity and DNA-cleaving activity, further supporting the essential role of this functional group. researchgate.netnih.gov
Impact of Hydroxylations (C-8, C-4') on Biological Activity and Cytotoxicity
Regio- and stereoselective hydroxylations at the C-8 and C-4' positions of the this compound scaffold, catalyzed by cytochrome P450 enzymes LnmA and LnmZ respectively, play important roles in the cytotoxicity of this compound analogs against different cancer cell lines. nih.gov Studies involving this compound analogs with variations in these hydroxyl groups have shed light on their contribution to antitumor activity. For instance, the lack of the C-8 hydroxyl group or the presence of the C-4' hydroxyl group can influence cytotoxicity against specific tumor cell lines. nih.gov Research comparing this compound (with both C-8 and C-4' hydroxyls), LNM A1 (lacking the C-8 hydroxyl), and other analogs suggested the importance of the C-4' hydroxyl group for antitumor activity in certain cell lines. nih.gov
Here is a table summarizing the cytotoxicity data for this compound and analogs against Raji Burkitt lymphoma cells, illustrating the impact of hydroxylations:
| Compound | Hydroxylation Status | EC50 (nM) | Citation |
| This compound | C-8 and C-4' Present | 6.29 | nih.gov |
| LNM A1 | C-8 Absent, C-4' Present | 4.56 × 103 | nih.gov |
| Analog 9 | C-8 Present, C-4' Absent | 8.21 | nih.gov |
Note: Analog 9 is described as possessing the C-8 hydroxyl group but the information regarding the C-4' hydroxylation status for Analog 9 is inferred from the comparison with LNM A1 (3) in the source nih.gov. The source explicitly states that LNM A1 (3) only lacks the C-8 hydroxyl group of 1 (this compound) and showed similar cytotoxic potency to 1 compared to 9.
Structure-Driven Optimization for Enhanced Potency and DNA Alkylation
Structure-activity relationship studies have been instrumental in guiding the optimization of this compound's potency and DNA alkylation capabilities. The essential role of the 1,3-dioxo-1,2-dithiolane moiety in mediating DNA alkylation via an episulfonium ion intermediate upon reductive activation by cellular thiols is a key principle for optimization. nih.govpnas.orgnih.gov Modifications aimed at influencing the stability and reactivity of this moiety, as well as the interaction of the macrolactam ring with DNA, can lead to enhanced activity. The understanding of how thiol-activated this compound binds to DNA and causes single-strand breaks at low concentrations provides a basis for designing analogs with improved DNA targeting and damaging properties. researchgate.netnih.gov The development of synthetic analogs incorporating the 1,2-dithiolan-3-one 1-oxide moiety and evaluating their cytotoxicity has been a direct application of SAR in the pursuit of more potent agents. nih.govnih.gov
Preclinical Pharmacological and Biological Investigations
In Vitro Cytotoxicity and Antitumor Spectrum Studies in Cancer Cell Lines
Leinamycin exhibits potent cytotoxicity against a variety of human cancer cell lines, typically in the low nanomolar concentration range. researchgate.netnih.govacs.orgnih.gov Studies have shown significant inhibitory effects on the growth of cell lines such as human pancreatic carcinoma (MiaPaCa), rhabdomyosarcoma (RD), and anaplastic large cell lymphoma (AMN3). researchgate.netnih.govacs.orgresearchgate.net For instance, this compound demonstrated potent activity against RD and AMN3 cell lines with high inhibition rates at concentrations of 50 and 100 µg/ml. researchgate.net The cytotoxicity is closely linked to the compound's unique 1,3-dioxo-1,2-dithiolane moiety. guidetopharmacology.orgnih.gov
Data from cytotoxicity studies can be summarized in tables showing the inhibition rates or IC50 values for different cell lines and concentrations.
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) | Reference |
| RD | 50 | 93.01 | researchgate.net |
| RD | 100 | 93.56 | researchgate.net |
| AMN3 | 1.56 | 42.66 | researchgate.net |
| AMN3 | 100 | 86.67 | researchgate.net |
| MiaPaCa | IC50 = 50 nM | - | nih.govacs.orgnih.govnih.gov |
| HeLa S3 | IC50 = 0.014 μg/mL | - | acs.org |
Activity against Drug-Resistant Cancer Cell Lines
A significant aspect of this compound's potential is its activity against tumors that have developed resistance to commonly used anticancer drugs. pnas.orgnih.govpnas.orgufl.edu This suggests that this compound's mechanism of action may differ from or bypass the resistance mechanisms employed by these drug-resistant cell lines.
Cellular Assays for DNA Damage Induction
This compound is known to induce DNA damage, which is a primary mechanism for its cytotoxic effects. researchgate.netnih.govacs.orgnih.govillinois.eduresearchgate.net Studies using cellular assays like the comet assay have revealed that this compound produces both single- and double-stranded DNA breaks in a dose-dependent manner in human cancer cells. researchgate.netnih.govacs.orgnih.govresearchgate.net This DNA damage is a key contributor to the potent biological activity observed. researchgate.netnih.govacs.orgnih.govresearchgate.net
This compound's interaction with DNA involves alkylation, specifically at the N7 position of guanine (B1146940) residues. nih.govresearchgate.netnih.govacs.orgnih.gov These this compound-guanine adducts undergo unusually rapid depurination, leading to the formation of apurinic (AP) sites. researchgate.netnih.govacs.orgnih.govresearchgate.net AP sites are readily converted into DNA strand breaks. researchgate.netnih.govacs.orgnih.govresearchgate.net The rapid formation of AP sites and subsequent strand breaks, in synergy with the generation of reactive oxygen species (ROS), is thought to account for this compound's potent cytotoxicity. researchgate.netnih.govacs.orgnih.govresearchgate.net
Cellular assays have confirmed the rapid formation of AP sites following this compound exposure, with the number increasing in a dose-dependent manner. researchgate.netnih.govacs.orgnih.govresearchgate.net
In Vivo Efficacy in Preclinical Models
This compound has demonstrated antitumor activity in preclinical in vivo models. pnas.orgnih.govillinois.edu
Evaluation in Murine Tumor Models
Early studies indicated that this compound exhibited significant antitumor activity in murine tumor models. pnas.orgillinois.edu For example, it showed a notable increase in lifespan against murine leukemia P388. acs.org While some reports suggest marginal activity against murine tumors in vivo compared to its in vitro potency, the search for this compound analogues with improved pharmacological profiles for in vivo applications is ongoing. researchgate.netresearchgate.net
Mechanistic Investigations in Cellular Contexts
Mechanistic studies have focused on how this compound exerts its effects within cells, particularly its impact on DNA and the cellular redox balance.
Analysis of Cellular Oxidative Stress Response
In addition to DNA alkylation, this compound has been shown to generate reactive oxygen species (ROS) within cells. researchgate.netnih.govacs.orgnih.govresearchgate.nethilarispublisher.com This ROS generation contributes to oxidative stress, which can lead to DNA strand cleavage and ultimately cell death. researchgate.netnih.govacs.orgnih.govresearchgate.net The ability of this compound to produce ROS, in synergy with its DNA-damaging properties, represents a significant route to its potent cytotoxic activity. researchgate.netnih.govacs.orgnih.govresearchgate.net
Studies on DNA Repair Pathway Induction and Cellular Overwhelm
This compound is a DNA-damaging natural product known to possess potent activity against various human cancer cell lines. researchgate.net Its mechanism of action involves DNA alkylation, the generation of apurinic (AP) sites, and the production of reactive oxygen species (ROS), leading to DNA strand breaks. researchgate.netnih.govacs.org
Studies have shown that this compound can induce DNA repair genes. hilarispublisher.com In MDA-MB-231 human breast cancer cells treated with this compound, an elevation in the expression of DNA repair genes such as BRAC1, RAD51, LIG1, and PARP1, as well as transcription factors E2F1 and EGR1, was observed in a dose-dependent manner. hilarispublisher.com This suggests that this compound is capable of inducing DNA repair pathways similar to those activated by clinical DNA-damaging agents. hilarispublisher.com
The rapid depurination of the this compound-guanine adduct is thought to be a basis for its potent biological activity. hilarispublisher.comqu.edu.iq AP sites generated in cellular DNA are cytotoxic lesions and can be readily converted into DNA strand breaks. researchgate.nethilarispublisher.comqu.edu.iq Recent evidence also suggests that AP sites can generate interstrand crosslinks in DNA under physiological conditions. researchgate.nethilarispublisher.comqu.edu.iq While cells possess mechanisms to repair these DNA lesions, the rapid generation of a large number of AP sites by this compound has the potential to overwhelm the capacity of these repair enzymes, leading to cell death. researchgate.nethilarispublisher.comqu.edu.iq
In human pancreatic carcinoma MiaPaCa cells, this compound treatment resulted in the rapid formation of AP sites, increasing up to seven-fold in a dose-dependent manner. acs.org However, the levels of these AP sites decreased significantly (remaining only 25-50% above background) within 2 hours after the drug was removed, suggesting their rapid processing or conversion. nih.govacs.org Both alkaline and neutral electrophoretic analyses using the comet assay revealed that this compound produces both single- and double-stranded DNA damage in a dose-dependent manner in treated cells. nih.govacs.org This DNA strand breakage, potentially in synergy with this compound-derived ROS, contributes to the potent cytotoxic activity. nih.govacs.org
Studies using mammalian cell lines defective in specific repair pathways have provided further insight. Cell lines deficient in nucleotide excision repair (NER) or base excision repair (BER) pathways were found to be approximately 3 to 5 times more sensitive to this compound compared to their parental cell lines. nih.gov This indicates that both NER and BER pathways play important roles in repairing the DNA damage induced by this compound. nih.gov
Early-Stage Drug Discovery Initiatives and Lead Optimization
This compound has been pursued as a promising anticancer drug lead due to its potent antitumor activity and unique mechanism of action. pnas.orgpnas.orgresearchgate.net Early-stage drug discovery initiatives involving this compound have focused on understanding its biosynthesis, exploring structural diversity, and developing analogues with potentially improved properties. ufl.edunih.govpnas.orgnih.govnih.gov
This compound and Analogues as Promising Lead Compounds
This compound's distinct structure and unprecedented DNA-damaging mechanism, involving thiol-triggered episulfonium ion-mediated DNA alkylation and thiol-triggered oxidative DNA damage, make it a compelling lead compound. pnas.orgufl.edupnas.orgacs.org The spiro-fused 1,3-dioxo-1,2-dithiolane moiety is crucial for its antitumor activity. pnas.orgnih.gov
Efforts in drug discovery have included mining bacterial genomes to identify potential producers of LNM-type natural products, predicting structural diversity based on bioinformatics, and confirming this diversity through in vitro characterization of enzymes and structural elucidation of related compounds like the guangnanmycins and weishanmycins. pnas.org This approach has demonstrated the power of discovery-based combinatorial biosynthesis for generating structural diversity within the this compound family, which can facilitate drug discovery and development. pnas.org
This compound E1 (LNM E1), a biosynthetic intermediate of this compound, has also been identified as a novel lead compound. pnas.orgnih.govresearchgate.netnih.gov Unlike this compound, which is activated by cellular thiols, LNM E1 can be oxidatively activated by cellular reactive oxygen species (ROS) to generate a similar DNA-alkylating episulfonium ion intermediate. pnas.orgnih.govresearchgate.netnih.gov This complementary activation mechanism, particularly the oxidative activation by ROS, is significant because many cancer cells exhibit higher levels of oxidative stress and ROS compared to normal cells, suggesting LNM E1 could potentially be exploited as an anticancer prodrug targeting these conditions. pnas.orgresearchgate.netnih.gov Studies have demonstrated the feasibility of using LNM E1 as an anticancer prodrug activated by ROS in prostate cancer cell lines like LNCaP and DU-145. pnas.orgresearchgate.netnih.gov
Chemical synthesis has also been employed to generate this compound analogues to investigate structure-activity relationships. nih.govacs.org Analogues retaining the 1,3-dioxo-1,2-dithiolane moiety but lacking the macrolactam ring generally showed significantly decreased cytotoxicity or DNA cleavage activities compared to this compound. nih.gov Conversely, some analogues created by modifying specific positions on the this compound scaffold, such as the C-8 hydroxyl, C-9 keto groups, or the 1,3-dioxo-1,2-dithiolane moiety, have shown improved antitumor activity, supporting the value of the this compound scaffold for discovering new anticancer drugs. nih.gov For instance, 8,4′-dideshydroxy-LNM, an analogue lacking hydroxyl groups at C-8 and C-4′ but retaining the essential dithiolane and macrolactam, showed comparable cytotoxicity to this compound against certain cancer cell lines. nih.gov
Strategies for Preclinical Lead Optimization and Candidate Nomination
Preclinical lead optimization is a critical stage in drug development aimed at improving the properties of promising lead compounds, including their potency, efficacy, stability, and exposure, to identify suitable candidates for preclinical development. creative-biostructure.com This involves extensive optimization through various screening filters. creative-biostructure.com
Strategies for preclinical lead optimization of this compound and its analogues involve a combination of biosynthetic pathway engineering, medicinal chemistry, and comprehensive in vitro and in vivo evaluations. nih.govnih.govnih.govacs.org
Biosynthetic pathway engineering of the Streptomyces atroolivaceus strain producing this compound has been used to generate structural diversity and produce analogues like LNM E1. pnas.orgnih.govpnas.orgnih.govresearchgate.netnih.gov Understanding the enzymes involved in this compound biosynthesis, such as the cytochromes P450 LnmA and LnmZ which catalyze specific hydroxylations, provides opportunities for manipulating the pathway to produce novel analogues. nih.govacs.org Studies on these enzymes have also revealed their substrate promiscuity, leading to the production of multiple this compound analogues through natural shunt pathways, further contributing to structural diversity for evaluation. nih.govacs.org
Medicinal chemistry approaches involve the chemical synthesis of this compound analogues with targeted modifications to explore structure-activity relationships and improve drug properties. nih.govacs.org This includes modifying different parts of the molecule, such as the macrolactam ring or the dithiolane moiety, and evaluating the impact on cytotoxicity and DNA damage. nih.govacs.org The synergy between metabolic pathway engineering and medicinal chemistry is highlighted as important for natural product drug discovery based on the this compound scaffold. nih.govnih.govacs.org
Preclinical evaluation of this compound leads and analogues involves assessing their cytotoxicity against various cancer cell lines, characterizing the type and extent of DNA damage induced, and investigating cellular responses, including DNA repair pathway activation and cell cycle effects. researchgate.netnih.govacs.orghilarispublisher.comnih.govnih.gov Assays such as the comet assay for DNA strand breaks, the aldehyde-reactive probe assay for AP sites, and flow cytometry for cell cycle analysis and apoptosis are utilized. researchgate.netnih.govacs.orgnih.gov Sensitivity testing in cell lines with defects in specific DNA repair pathways helps to understand the role of these pathways in mediating resistance and can inform strategies for combination therapies or patient selection. nih.gov
The identification of LNM E1 as an ROS-activated prodrug highlights a strategy for targeting cancer cells with elevated oxidative stress. pnas.orgresearchgate.netnih.gov This suggests that evaluating the activity of this compound analogues under different cellular redox conditions could be a relevant preclinical screening strategy.
Lead optimization also involves assessing pharmacokinetic properties and toxicity in relevant preclinical models, although detailed discussion of safety and dosage is outside the scope here. creative-biostructure.com The goal is to select candidates with an improved therapeutic index and favorable properties for further development towards potential clinical trials. creative-biostructure.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6436358 |
| This compound E1 | 139234536 |
| Cisplatin | 2767 |
| Doxorubicin | 31703 |
| Mitomycin | 57 |
| Cyclophosphamide | 3116 |
Data Tables
Based on the search results, here is a table summarizing cytotoxicity data for this compound and an analogue (8,4′-dideshydroxy-LNM) against selected cancer cell lines from one study. nih.gov
| Cell Line | This compound EC₅₀ (nM) | 8,4′-Dideshydroxy-LNM EC₅₀ (nM) |
| A375 | 4.69 | 12.5 |
| Raji | 52.3 | 8.21 |
| MCF7 | 11.2 | 145 |
| SKBR | 12.1 | 64.1 |
| MDA-MB-231 | 10.5 | 136 |
| HCT116 | 10.4 | 275 |
Note: EC₅₀ values represent the half-maximal effective concentration, indicating the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Future Research Directions and Translational Perspectives
Advanced Biosynthetic Pathway Engineering for Novel Compound Discovery
Advanced biosynthetic pathway engineering offers a powerful avenue for generating novel Leinamycin analogues with potentially improved properties. The elucidation of the lnm gene cluster from S. atroolivaceus S-140, which is responsible for LNM biosynthesis, has provided a foundation for manipulating the biosynthetic machinery. asm.orgpnas.org The LNM biosynthetic pathway involves a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system, featuring unique elements such as an acyltransferase (AT)-less type I PKS and a novel pathway for β-alkylation. pnas.orgpnas.org Key enzymes involved include LnmQ, LnmP, LnmI (a hybrid NRPS-AT-less type I PKS), LnmJ (PKS), and LnmG (AT) for the macrolactam backbone, and LnmK (AT/decarboxylase), LnmL (ACP), LnmM (hydroxymethylglutaryl-CoA synthase), and LnmF (enoyl-CoA hydratase) for the C-3 alkyl branch. pnas.org
Recent discoveries of new members in the this compound family, such as the largimycins, found by activating silent gene clusters in Streptomyces species, highlight the potential for uncovering further structural diversity through genome mining and activation of cryptic pathways. researchgate.netacs.org Largimycins, for instance, exhibit unique features like an oxazole (B20620) ring instead of a thiazole (B1198619) and oxime ester macrocycles. researchgate.netacs.org Strategies like the discovery-based approach, which targets specific domains like the DUF-SH didomain involved in sulfur incorporation, can lead to the identification of new LNM-type natural products. pnas.orgnih.gov
Engineering efforts can focus on modifying specific modules or domains within the NRPS-PKS assembly line to introduce structural variations. For example, altering the AT-less PKS modules or the enzymes involved in β-alkylation could lead to analogues with modified polyketide chains. pnas.orgrsc.org Similarly, manipulating the enzymes responsible for incorporating the sulfur-containing moiety could yield compounds with altered dithiolane structures. The substrate promiscuity observed in tailoring enzymes like the cytochrome P450s LnmA and LnmZ, which are involved in hydroxylation, also suggests that modifying these enzymes or providing alternative substrates could generate novel analogues through shunt pathways. nih.govacs.orgnih.gov
Development of Next-Generation this compound Analogues with Tuned Reactivity and Selectivity
The development of next-generation this compound analogues aims to optimize their therapeutic properties by tuning their reactivity and selectivity. The potent DNA alkylating activity of LNM, mediated by the episulfonium ion, is central to its cytotoxicity. pnas.orgresearchgate.net However, this reactivity can also contribute to off-target effects. Future research involves designing analogues with modulated electrophilicity of the dithiolane moiety or exploring alternative activation mechanisms.
This compound E1 (LNM E1), a biosynthetic intermediate, offers a compelling example of an analogue with different activation properties. pnas.orgresearchgate.net Unlike LNM, which is reductively activated by cellular thiols, LNM E1 can be oxidatively activated by reactive oxygen species (ROS), which are often elevated in cancer cells. pnas.orgpnas.orgresearchgate.net This suggests that LNM E1 and its derivatives could function as prodrugs selectively activated in the tumor microenvironment, potentially improving targeting and reducing systemic toxicity. pnas.orgresearchgate.netacs.org
Chemical synthesis and semi-synthetic approaches are crucial for generating a diverse range of LNM analogues. Studies involving the synthesis of analogues with modifications to the dithiolane moiety or the macrolactam ring have shown that these alterations can impact cytotoxic activity. researchgate.netnih.gov For instance, 8,4'-dideshydroxy-leinamycin, synthesized from LNM E1, exhibited comparable cytotoxicity to LNM against certain cancer cell lines, providing insights into structure-activity relationships. researchgate.net Future work will involve systematic structural modifications to explore the impact on DNA binding affinity, alkylation specificity, and the balance between DNA damage and repair induction. hilarispublisher.comnih.gov
Elucidation of Uncharacterized Enzymatic Mechanisms in Biosynthesis
Despite significant progress in understanding this compound biosynthesis, several enzymatic mechanisms remain uncharacterized. nih.govacs.orgpnas.org A key area of investigation is the precise mechanism of sulfur incorporation and the formation of the unique 1,3-dioxo-1,2-dithiolane ring. While the LnmJ-SH domain has been identified as catalyzing C-S bond cleavage using L-cysteine, the subsequent steps leading to the formation of the dithiolane are not fully understood. pnas.orgmdpi.com Enzymes like LnmE and LnmSOX are implicated in these tailoring steps, but their specific roles and catalytic mechanisms require further elucidation. nih.govpnas.org
Another area of interest is the detailed mechanism of β-alkylation catalyzed by enzymes such as LnmK, LnmL, LnmM, and LnmF. pnas.org Understanding how these enzymes precisely control the regiochemistry and stereochemistry of the alkyl branch is essential for rational biosynthetic engineering. rsc.org Furthermore, the roles of other uncharacterized open reading frames (ORFs) within the lnm gene cluster need to be determined to fully understand the biosynthetic pathway. pnas.org Techniques such as in vitro enzymatic assays, structural biology (e.g., X-ray crystallography and cryo-EM), and advanced mass spectrometry will be crucial for dissecting the catalytic activities and mechanisms of these enzymes.
Integration of Computational Approaches in this compound Research and Drug Design
Computational approaches are becoming increasingly integral to natural product research and drug discovery, and their application to this compound is a promising future direction. taylorandfrancis.comresearchgate.netsilicos-it.be Computational tools can be used to analyze and predict the functions of genes and enzymes within the lnm cluster, aiding in the identification of uncharacterized steps in biosynthesis. pnas.orgnih.gov
Molecular docking and dynamics simulations can provide insights into the binding of LNM and its analogues to DNA, helping to understand the molecular basis of its alkylating activity and guiding the design of analogues with improved selectivity for specific DNA sequences or structures. researchgate.net Quantitative structure-activity relationship (QSAR) modeling can correlate structural features of LNM analogues with their biological activities, enabling the prediction of the activity of novel compounds before synthesis. researchgate.netsilicos-it.be
Furthermore, computational methods can be applied to screen large virtual libraries of compounds for potential this compound-like structures or for molecules that could modulate the activity or biosynthesis of LNM. taylorandfrancis.comsilicos-it.be Machine learning and artificial intelligence algorithms can accelerate the identification of promising drug candidates and predict their ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. taylorandfrancis.comresearchgate.net
Exploration of Resistance Mechanisms at the Molecular and Cellular Level
Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for its successful clinical translation. While LNM is active against some drug-resistant tumors, resistance can still emerge. asm.orgpnas.org Potential resistance mechanisms could involve increased DNA repair capacity, alterations in cellular thiol levels, or changes in the expression or activity of enzymes involved in LNM activation or detoxification. hilarispublisher.com
Research should focus on identifying the specific DNA repair pathways involved in processing LNM-induced DNA damage, such as the repair of N7-guanine adducts and abasic sites. hilarispublisher.com Investigating the expression levels and activity of key DNA repair enzymes in response to LNM exposure in sensitive and resistant cancer cell lines can provide valuable insights. hilarispublisher.comnih.gov
Furthermore, exploring the role of cellular redox status and the availability of thiols in LNM activation is important. Mechanisms that reduce intracellular thiol concentrations or enhance the activity of enzymes that detoxify the reactive episulfonium ion could contribute to resistance. researchgate.net Studies investigating changes in gene expression related to thiol metabolism and antioxidant defense systems in resistant cells are warranted. hilarispublisher.com Understanding these resistance mechanisms at the molecular and cellular level will inform the development of strategies to overcome resistance, such as combination therapies or the design of analogues that circumvent these mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
